

# A Comprehensive Spectroscopic Guide to 5,7-Dimethoxyflavanone

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This technical guide provides an in-depth overview of the spectroscopic data for **5,7- Dimethoxyflavanone**, a naturally occurring flavanone with various biological activities. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

### **Spectroscopic Data**

The structural elucidation of **5,7-Dimethoxyflavanone** is supported by a combination of spectroscopic techniques. The data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, MS, and IR analyses are summarized in the tables below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5,7-Dimethoxyflavanone** (500 MHz, CDCl<sub>3</sub>)[1]



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-6'	7.41 – 7.43	d	7.5
H-3', H-5'	7.31 – 7.38	t	7.5
H-4'	2.12	m	-
H-6	6.07	d	2.5
H-8	6.05	d	2.5
H-2	5.29	dd	12.5, 2.5
H-3a	3.04	dd	17.5, 12.5
H-3b	2.79	dd	17.5, 2.5
7-OMe	3.79	S	-
5-OMe	3.75	S	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5,7-Dimethoxyflavanone** (CDCl<sub>3</sub>)[1]



Carbon Assignment	Chemical Shift (δ, ppm)
C-4	196.50
C-7	167.70
C-5	163.90
C-8a	162.50
C-1'	138.50
C-2', C-6'	128.50
C-3', C-5'	128.00
C-4'	126.00
C-4a	105.86
C-6	93.64
C-8	92.76
C-2	78.78
7-OMe	55.66
5-OMe	55.13
C-3	45.60

Table 3: Mass Spectrometry (MS) Data for **5,7-Dimethoxyflavanone** 

Technique	m/z (relative intensity, %)	Interpretation
EIMS[1]	285 (44), 284 (14), 180 (100), 152 (42), 137 (38)	[M+H] <sup>+</sup> , [M] <sup>+</sup> , Retro-Diels- Alder fragmentation products
GC-MS[2]	284, 180, 152, 122, 137	Molecular ion and characteristic fragments

Table 4: Infrared (IR) Spectroscopic Data for **5,7-Dimethoxyflavanone**[1]



Wavenumber (cm <sup>-1</sup> )	Interpretation
2924	C-H stretch (aromatic)
1676	C=O stretch (ketone)
1608	C=C stretch (aromatic)
1159	C-O stretch (ether)
828	C-H bend (aromatic)
763	C-H bend (aromatic)
701	C-H bend (aromatic)

## **Experimental Protocols**

The spectroscopic data presented were obtained through standardized analytical procedures for the characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

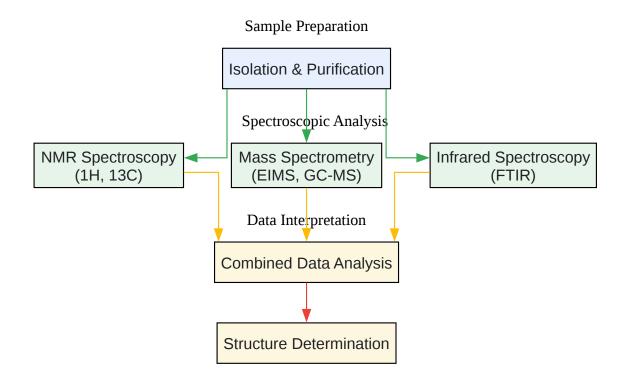
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was performed to determine the fragmentation pattern of the molecule.[1] Gas Chromatography-Mass Spectrometry (GC-MS) analysis was also conducted, with characteristic fragments observed at m/z 180, 284, and 152.[2]

Infrared (IR) Spectroscopy: The IR spectrum was obtained using an FTIR spectrometer. The analysis revealed characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl group, aromatic rings, and ether linkages.[1]

### **Workflow for Spectroscopic Analysis**

The logical workflow for the spectroscopic characterization of **5,7-Dimethoxyflavanone** is illustrated in the diagram below. This process ensures a comprehensive structural elucidation of the compound.





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Caption: Workflow of Spectroscopic Analysis.

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### References

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